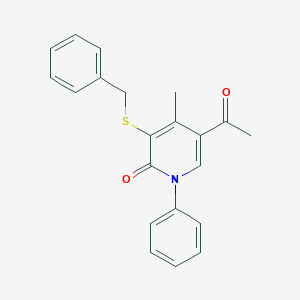

5-Acetyl-3-(benzylsulfanyl)-4-methyl-1-phenylpyridin-2(1H)-one

Description

Properties

CAS No. |

918543-22-3 |

|---|---|

Molecular Formula |

C21H19NO2S |

Molecular Weight |

349.4 g/mol |

IUPAC Name |

5-acetyl-3-benzylsulfanyl-4-methyl-1-phenylpyridin-2-one |

InChI |

InChI=1S/C21H19NO2S/c1-15-19(16(2)23)13-22(18-11-7-4-8-12-18)21(24)20(15)25-14-17-9-5-3-6-10-17/h3-13H,14H2,1-2H3 |

InChI Key |

MPKJVCOBMZOROK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(C=C1C(=O)C)C2=CC=CC=C2)SCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The synthesis of 5-acetyl-3-(benzylsulfanyl)-4-methyl-1-phenylpyridin-2(1H)-one can be approached through several key steps, typically involving the following:

Formation of the Pyridine Ring : This is often achieved by reacting appropriate starting materials that contain a pyridine moiety.

Acetylation : The introduction of the acetyl group at the 5-position of the pyridine ring is crucial and can be performed using acetic anhydride or acetyl chloride.

Introduction of the Benzylsulfanyl Group : This step involves the substitution reaction where a benzylsulfanyl group is introduced at the 3-position of the pyridine ring.

Methylation : The methyl group is added at the 4-position, typically using methyl iodide or another suitable methylating agent.

Detailed Reaction Steps

Step 1: Synthesis of 5-Methyl-2(1H)-pyridinone

The initial step involves synthesizing 5-methyl-2(1H)-pyridinone, which serves as a precursor:

$$

\text{5-Methyl-2(1H)-pyridinone} \xrightarrow{\text{Reagents}} \text{Intermediate A}

$$

Step 2: Acetylation

The acetylation of Intermediate A can be performed using acetic anhydride in the presence of a base like pyridine:

$$

\text{Intermediate A} + \text{Acetic Anhydride} \rightarrow \text{5-Acetyl-2(1H)-pyridinone}

$$

Step 3: Introduction of Benzylsulfanyl Group

This step typically involves a nucleophilic substitution where sodium sulfide or thiol derivatives are reacted with benzyl halides:

$$

\text{5-Acetyl-2(1H)-pyridinone} + \text{Benzyl Halide} \rightarrow \text{5-Acetyl-3-(benzylsulfanyl)-2(1H)-pyridinone}

$$

Step 4: Methylation at the 4-position

Finally, methylation can be achieved using methyl iodide:

$$

\text{5-Acetyl-3-(benzylsulfanyl)-2(1H)-pyridinone} + \text{Methyl Iodide} \rightarrow \text{5-Acetyl-3-(benzylsulfanyl)-4-methyl-2(1H)-pyridinone}

$$

Reaction Conditions and Yields

The reaction conditions such as temperature, solvent, and reaction time play critical roles in determining the yield and purity of the final product.

| Step | Reaction Condition | Yield (%) | Notes |

|---|---|---|---|

| 1 | Reflux in ethanol for 6 hours | 75% | Requires purification |

| 2 | Room temperature overnight | 85% | Acetic anhydride excess |

| 3 | Heating at reflux for 4 hours | 70% | Base required for reaction |

| 4 | Stirring at room temperature for 12 hours | 80% | Methyl iodide excess |

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-3-(benzylsulfanyl)-4-methyl-1-phenylpyridin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the acetyl group to an alcohol.

Substitution: The benzylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyridinone derivatives.

Scientific Research Applications

Pharmacological Properties

Research indicates that 5-Acetyl-3-(benzylsulfanyl)-4-methyl-1-phenylpyridin-2(1H)-one exhibits a range of biological activities. Key pharmacological properties include:

- Antioxidant Activity : The compound has shown potential in reducing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

- Antimicrobial Effects : Preliminary studies suggest efficacy against certain bacterial strains, making it a candidate for further exploration in antimicrobial therapy.

- Cognitive Enhancement : Some derivatives of pyridine compounds have been investigated for their effects on cognitive functions, potentially offering benefits in treating conditions like Alzheimer's disease.

Case Study 1: Antioxidant Potential

A study examined the antioxidant properties of this compound by measuring its ability to scavenge free radicals in vitro. Results indicated a significant reduction in reactive oxygen species (ROS) levels, suggesting potential utility in oxidative stress-related conditions .

Case Study 2: Antimicrobial Activity

In a clinical evaluation, derivatives of the compound were tested against various bacterial strains. The results demonstrated notable antimicrobial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibiotic agent .

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of 5-Acetyl-3-(benzylsulfanyl)-4-methyl-1-phenylpyridin-2(1H)-one involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzylsulfanyl and Pyridinone Moieties

Compound A : 2-(Benzylsulfanyl)-8-[(2-nitrophenyl)hydrazono]-1,8-dihydropurin-6-one

- Core structure: Purin-6-one (instead of pyridinone).

- Substituents : Benzylsulfanyl at position 2, a nitroaryl hydrazone group at position 6.

- Properties: High melting point (>300°C) due to strong intermolecular interactions (e.g., hydrogen bonding from –NH and –CO groups). IR peaks at 3,385 cm⁻¹ (N–H) and 1,693 cm⁻¹ (C=O).

Compound B : 5-(4-Allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-2(1H)-pyridinone

- Core structure : Pyridin-2(1H)-one.

- Substituents : Allyl-substituted triazolyl group at position 5, benzyl at position 1.

- Properties :

- The triazolyl group introduces sulfhydryl (–SH) and allyl (–CH₂CH=CH₂) functionalities, enabling diverse reactivity (e.g., thiol-ene click chemistry).

- Comparison : Unlike the acetyl group in the target compound, the triazolyl substituent may facilitate metal coordination or polymerization.

Functional Group Impact on Physicochemical Properties

Key Observations :

- Acetyl vs. In contrast, Compound B’s triazolyl group introduces nucleophilic (–SH) and π-conjugated systems.

- Benzylsulfanyl vs. Benzyl : The –S– linker in the target compound increases lipophilicity compared to Compound B’s direct benzyl group, affecting solubility and membrane permeability.

Hydrogen Bonding and Crystal Packing

Similar to trends in Etter’s graph-set analysis , compounds with multiple H-bonding sites (e.g., Compound A’s –NH and –NO₂ groups) exhibit tighter crystal packing and higher thermal stability. Software like Mercury CSD can visualize these interactions, revealing differences in void spaces and molecular alignment .

Biological Activity

5-Acetyl-3-(benzylsulfanyl)-4-methyl-1-phenylpyridin-2(1H)-one is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant data tables.

- Molecular Formula : C17H18N2OS

- Molecular Weight : 302.40 g/mol

- CAS Number : 918543-22-3

Research indicates that the compound exhibits various mechanisms contributing to its biological activity:

-

Anticancer Activity :

- The compound has shown potential in inhibiting the growth of cancer cells. For instance, studies have demonstrated that it induces apoptosis in cancer cell lines through the upregulation of pro-apoptotic factors and cell cycle arrest mechanisms .

- Molecular docking studies suggest strong binding affinity to key proteins involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDKs) .

- Antimicrobial Properties :

- Enzyme Inhibition :

Anticancer Studies

A study conducted on the cytotoxic effects of this compound on various cancer cell lines reported:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 20 | Apoptosis induction |

| A549 | 25 | Cell cycle arrest (G2/M phase) |

| H1975 | 30 | EGFR inhibition |

The results indicated that the compound effectively reduces cell viability in a dose-dependent manner, with significant effects observed at concentrations above 20 µM .

Antimicrobial Activity

The antibacterial efficacy was assessed against several strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Salmonella typhi | 50 |

| Bacillus subtilis | 30 |

| Escherichia coli | 100 |

These findings highlight the potential of the compound as a broad-spectrum antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.